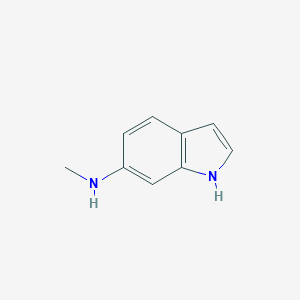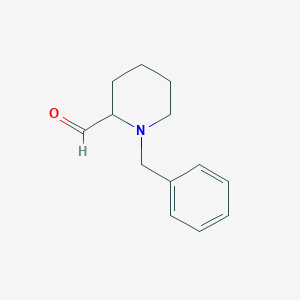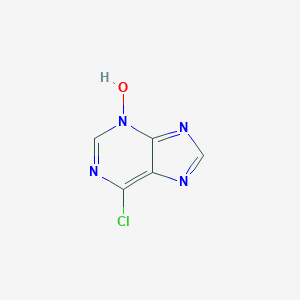![molecular formula C11H14O4S B173380 1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]- CAS No. 56161-51-4](/img/structure/B173380.png)
1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Dioxolane and is a cyclic ether with a sulfonyl functional group. It has been synthesized using different methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
The mechanism of action of 1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]- is not fully understood. However, it has been suggested that the sulfonyl functional group may play a crucial role in its biological activity. It has been reported that this compound can interact with certain enzymes and proteins, leading to changes in their activity and function.
Biochemical and Physiological Effects:
1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]- has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Moreover, it has been shown to have antitumor activity, indicating its potential use in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]- in lab experiments is its high solubility in water and organic solvents. This property makes it easy to handle and use in various experimental setups. However, one of the limitations is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]-. One of the areas of interest is the development of new synthesis methods that can lead to higher yields and purity. Moreover, the investigation of its potential use as a molecular probe for imaging studies is an exciting area of research. Additionally, the study of its mechanism of action and its interaction with enzymes and proteins can provide valuable insights into its biological activity. Finally, the exploration of its potential use in cancer therapy is an area of research that holds promise for the development of new treatments.
Conclusion:
In conclusion, 1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The research on this compound is ongoing, and it holds promise for the development of new treatments and technologies.
Méthodes De Synthèse
The synthesis of 1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]- can be achieved using different approaches. One of the most common methods is the reaction of phenylsulfonylacetic acid with ethylene oxide in the presence of a strong acid catalyst. This reaction leads to the formation of Dioxolane as a colorless liquid with a boiling point of 180-182 °C.
Applications De Recherche Scientifique
1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]- has been extensively studied for its potential applications in various fields. It has been used as a solvent in the chemical industry and as a reagent in organic synthesis. Moreover, it has been investigated for its potential use as a molecular probe for imaging studies.
Propriétés
Numéro CAS |
56161-51-4 |
|---|---|
Formule moléculaire |
C11H14O4S |
Poids moléculaire |
242.29 g/mol |
Nom IUPAC |
2-[2-(benzenesulfonyl)ethyl]-1,3-dioxolane |
InChI |
InChI=1S/C11H14O4S/c12-16(13,10-4-2-1-3-5-10)9-6-11-14-7-8-15-11/h1-5,11H,6-9H2 |
Clé InChI |
KKVFFPVBIMFUEZ-UHFFFAOYSA-N |
SMILES |
C1COC(O1)CCS(=O)(=O)C2=CC=CC=C2 |
SMILES canonique |
C1COC(O1)CCS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



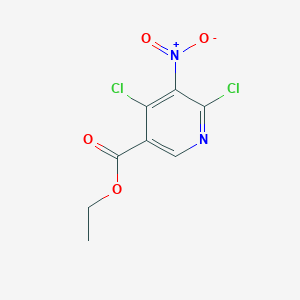
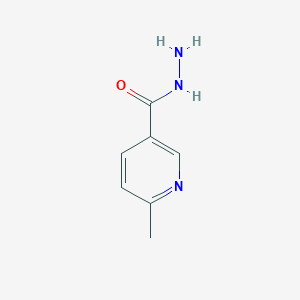
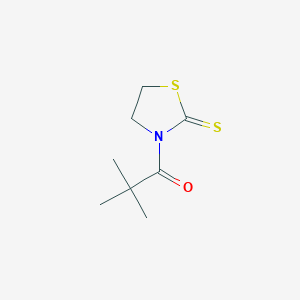
![Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-[[(4-methylphenyl)amino]carbonyl]-](/img/structure/B173310.png)






